molecular formula C12H16O B14764531 1-Methoxy-3-(1-methylcyclobutyl)benzene

1-Methoxy-3-(1-methylcyclobutyl)benzene

Cat. No.: B14764531
M. Wt: 176.25 g/mol
InChI Key: RZUOODKBHYWJOQ-UHFFFAOYSA-N
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Description

1-Methoxy-3-(1-methylcyclobutyl)benzene is a substituted aromatic compound featuring a methoxy group at the 1-position and a 1-methylcyclobutyl substituent at the 3-position of the benzene ring. Methoxy groups are electron-donating, directing electrophilic substitution to specific positions on the aromatic ring. Applications of such compounds may include intermediates in organic synthesis or ligands in metal-catalyzed reactions, though further studies are required to confirm this.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-methoxy-3-(1-methylcyclobutyl)benzene

InChI

InChI=1S/C12H16O/c1-12(7-4-8-12)10-5-3-6-11(9-10)13-2/h3,5-6,9H,4,7-8H2,1-2H3

InChI Key

RZUOODKBHYWJOQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(1-methylcyclobutyl)benzene can be synthesized through several methods. One common approach involves the alkylation of 1-methoxybenzene (anisole) with 1-methylcyclobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of 1-methoxy-3-(1-methylcyclobutyl)benzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-(1-methylcyclobutyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the cyclobutyl ring.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.

    Sulfonation: Fuming sulfuric acid (H2SO4) at elevated temperatures.

    Halogenation: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Nitration: 1-Methoxy-3-(1-methylcyclobutyl)-4-nitrobenzene.

    Oxidation: 1-Methoxy-3-(1-methylcyclobutyl)benzoic acid.

    Reduction: 1-Methoxy-3-(1-methylcyclobutyl)cyclobutane.

Scientific Research Applications

1-Methoxy-3-(1-methylcyclobutyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methoxy-3-(1-methylcyclobutyl)benzene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the cyclobutyl group can influence the compound’s steric properties. These interactions can modulate the compound’s binding affinity and specificity towards various enzymes and receptors, affecting biochemical pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-Methoxy-3-(1-methylcyclobutyl)benzene, the following compounds with substituents at the 3-position of methoxybenzene are compared:

Structural and Electronic Features

  • 1-Methoxy-3-(nitro(p-tolyl)methyl)benzene (3ab, 3ba)

    • Substituent : Nitro(p-tolyl)methyl group.
    • Synthesis : Prepared via palladium-catalyzed α-arylation of aryl nitromethanes (86% yield for 3ab, 76% for 3ba) .
    • Key Data : Pale yellow oil; characterized by ¹H/¹³C NMR. The nitro group enhances electrophilicity, favoring participation in C–H functionalization reactions.
  • 1-Methoxy-3-(trifluoromethyl)benzene Substituent: Trifluoromethyl (–CF₃). Properties: Electron-withdrawing –CF₃ group increases oxidative stability. Potential applications include catalytic oxidation to methoxybenzoquinone .
  • 1-Methoxy-3-(phenylethynyl)benzene (3ga)

    • Substituent : Phenylethynyl group.
    • Physical State : Liquid; molecular weight 208.26 g/mol.
    • Applications : Used in Cassar-Heck reactions for alkyne functionalization .
  • 1-Methoxy-3-(methoxymethyl)benzene

    • Substituent : Methoxymethyl (–CH₂OCH₃).
    • Properties : Molecular formula C₉H₁₂O₂; less steric hindrance compared to cyclobutyl derivatives. NMR data (δ 3.75 ppm for methoxy) suggest conformational flexibility .

Spectroscopic and Physical Properties

  • NMR Trends :
    • Methoxy protons resonate at δ ~3.75–3.82 ppm across analogs .
    • Aromatic protons in 1-Methoxy-3-(nitro(p-tolyl)methyl)benzene appear at δ 7.26–6.78 ppm, reflecting deshielding by nitro groups .
  • Physical State: Most derivatives are oils or liquids (e.g., 3ab, 3ga) , while sulfonated derivatives (e.g., 1-methoxy-3-[4-(2-sulfosulfanylethylamino)butyl]benzene) may exhibit higher polarity .

Steric and Electronic Effects

  • Cyclobutyl vs.
  • Electron-Withdrawing vs. Donating Groups : Nitro and trifluoromethyl groups reduce electron density on the ring, directing electrophilic substitution to the 5-position, whereas methoxy and methoxymethyl groups activate the 4-position .

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